6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine

Catalog No.
S13615761
CAS No.
M.F
C6H5F3N2O
M. Wt
178.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine

Product Name

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine

IUPAC Name

6-amino-3-(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-4(10)11-5(3)12/h1-2H,(H3,10,11,12)

InChI Key

LBXAWZMEWDNLBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C(F)(F)F

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C6H4F3N2OC_6H_4F_3N_2O, and it possesses distinct chemical properties due to the presence of a trifluoromethyl group, which significantly influences its reactivity and biological activity. The compound is characterized by a hydroxyl group and an amino group, making it a versatile building block in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The amino and hydroxyl groups can be substituted with other functional groups, allowing for the synthesis of derivatives with altered properties.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
  • Reduction Reactions: The compound may undergo reduction reactions, particularly if other functional groups are present that can be reduced under appropriate conditions.

The biological activity of 6-amino-2-hydroxy-3-(trifluoromethyl)pyridine has been explored in various studies. Its structural characteristics suggest potential activity against certain diseases, including:

  • Antimicrobial Activity: Some derivatives of this compound have shown effectiveness against bacterial strains.
  • Anticancer Properties: Research indicates that similar compounds may exhibit cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its biological effects.

The synthesis of 6-amino-2-hydroxy-3-(trifluoromethyl)pyridine typically involves several methods:

  • Hydroxylation of Trifluoromethylpyridine Derivatives: This method includes treating 2-chloro-6-trifluoromethylpyridine with an aqueous alkali metal hydroxide at elevated temperatures (e.g., 150°C) to replace the chlorine atom with a hydroxyl group.
    2 Chloro 6 trifluoromethylpyridine+KOH6 Hydroxy 2 trifluoromethylpyridine\text{2 Chloro 6 trifluoromethylpyridine}+\text{KOH}\rightarrow \text{6 Hydroxy 2 trifluoromethylpyridine}
  • Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or by reducing nitro derivatives of pyridine.
  • One-Pot Synthesis: Advanced synthetic routes may involve one-pot reactions combining multiple steps to enhance yield and reduce processing time.

6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs due to its biological properties.
  • Agriculture: The compound may be used in developing agrochemicals, particularly fungicides or herbicides.
  • Material Science: Due to its unique chemical properties, it can be utilized in designing new materials with specific functionalities.

Studies on the interactions of 6-amino-2-hydroxy-3-(trifluoromethyl)pyridine with biological targets have shown that it can bind to enzymes and receptors, influencing their activity. Interaction studies typically involve:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate biological effects on cell lines or microbial cultures.

Several compounds share structural similarities with 6-amino-2-hydroxy-3-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine34486-06-1Contains a nitro group; potential for reduction reactions.
2-Amino-6-(trifluoromethyl)pyridine34486-24-3Lacks hydroxyl group; primarily used in pharmaceuticals.
5-Amino-2-hydroxy-3-(trifluoromethyl)pyridineNot listedSimilar structure but different position of amino group.
4-Hydroxy-2-(trifluoromethyl)pyridineNot listedHydroxyl group at a different position; different reactivity.

Uniqueness

The uniqueness of 6-amino-2-hydroxy-3-(trifluoromethyl)pyridine lies in its combination of both amino and hydroxyl functional groups along with the trifluoromethyl moiety, which enhances its reactivity and potential biological activity compared to similar compounds. This makes it particularly valuable in medicinal chemistry and material science applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

178.03539727 g/mol

Monoisotopic Mass

178.03539727 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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